molecular formula C21H17F2N5O2S B11256497 N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11256497
M. Wt: 441.5 g/mol
InChI Key: GVENRFZABVXFAJ-UHFFFAOYSA-N
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Description

N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of fluorinated phenyl groups and a triazolothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thioureas with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred for its efficiency and the high yield of the desired thiazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the phenyl rings.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The triazolothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of fluorinated phenyl groups and the triazolothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17F2N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C21H17F2N5O2S/c1-12-5-6-15(10-17(12)23)25-20(30)19(29)24-8-7-16-11-31-21-26-18(27-28(16)21)13-3-2-4-14(22)9-13/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30)

InChI Key

GVENRFZABVXFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)F

Origin of Product

United States

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